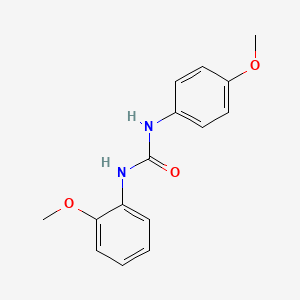
N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as MMPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea-based compounds and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea may act by inhibiting certain enzymes and receptors in the brain, leading to its anticonvulsant and antipsychotic effects. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models, indicating its potential use as an anticonvulsant. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been shown to reduce the growth and proliferation of cancer cells, indicating its potential use as an anticancer agent. Additionally, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease, indicating its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea is relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one limitation of using N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea derivatives with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea in human clinical trials.
Conclusion
In conclusion, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to exhibit anticonvulsant, anticancer, and antipsychotic properties, and has potential use in the treatment of neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea and its potential therapeutic applications, N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea remains an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anticancer, and antipsychotic properties. N-(2-methoxyphenyl)-N'-(4-methoxyphenyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-9-7-11(8-10-12)16-15(18)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUMTQRFTKCOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)
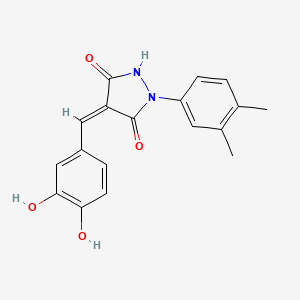
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869611.png)
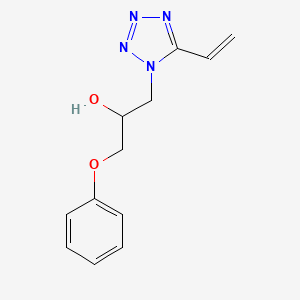
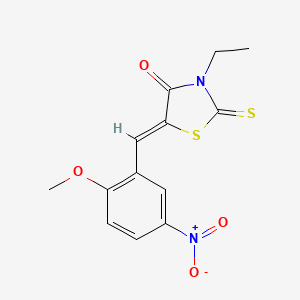
![isopropyl methyl[(2-oxo-1-pyrrolidinyl)methyl]phosphinate](/img/structure/B3869626.png)

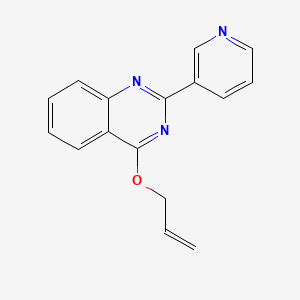

![nicotinaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3869669.png)
![1-(diphenylmethyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3869673.png)
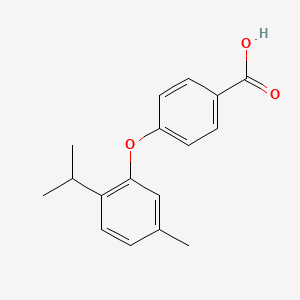
![1-(1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-ylmethyl)azepane](/img/structure/B3869681.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3869684.png)